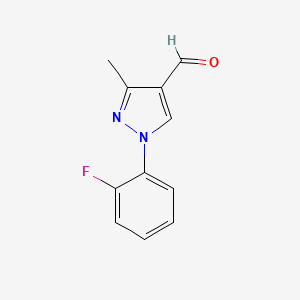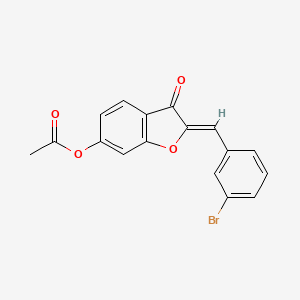![molecular formula C11H16N2 B2948567 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine CAS No. 1368170-47-1](/img/structure/B2948567.png)
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine” is a chemical compound with the IUPAC name 2-(2-pyridinylmethyl)cyclopentanamine . It has a molecular weight of 176.26 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2/c12-11-6-3-4-9(11)8-10-5-1-2-7-13-10/h1-2,5,7,9,11H,3-4,6,8,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 176.26 .作用機序
The mechanism of action of 2-PMC is not fully understood. However, it has been proposed that it acts as a modulator of the sigma-1 receptor, which is involved in several physiological processes such as neurotransmission, cell survival, and neuroprotection. It has also been suggested that 2-PMC may act on other molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channels.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of 2-PMC. It has been found to exhibit significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been reported to have analgesic effects by reducing the sensitivity of nociceptive neurons.
実験室実験の利点と制限
One of the advantages of using 2-PMC in lab experiments is its relatively simple synthesis method. Additionally, it has been found to be stable under normal laboratory conditions. However, one of the limitations of using 2-PMC is its limited solubility in water, which may require the use of organic solvents in experiments.
将来の方向性
There are several potential future directions for the study of 2-PMC. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-PMC and its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel therapeutic agents based on 2-PMC.
Conclusion:
In conclusion, 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit interesting biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-PMC involves the reaction of cyclopentanone with pyridine-2-carboxaldehyde in the presence of sodium borohydride as a reducing agent. The resulting product is then purified through column chromatography to obtain a pure form of 2-PMC. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
科学的研究の応用
2-PMC has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-3-4-9(11)8-10-5-1-2-7-13-10/h1-2,5,7,9,11H,3-4,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKHCWEKLAZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948485.png)
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)
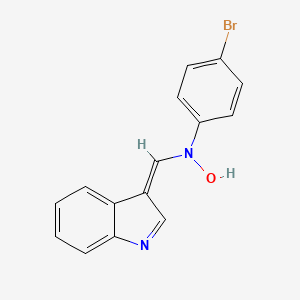
![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)
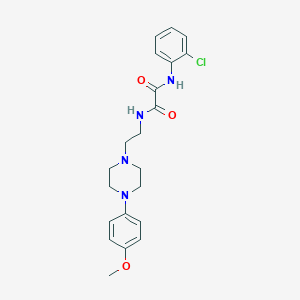
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)
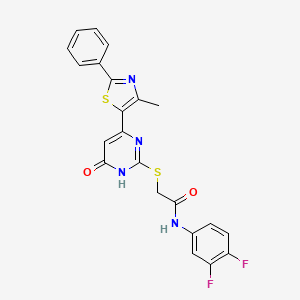
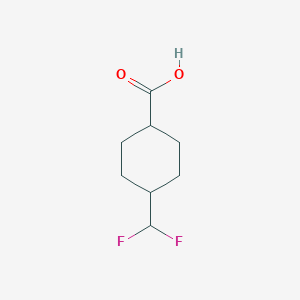

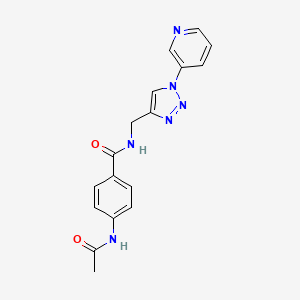
![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)
